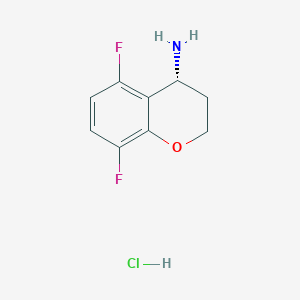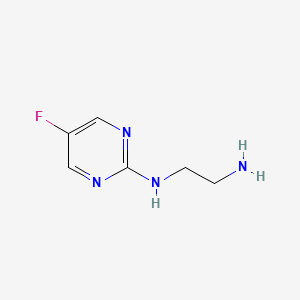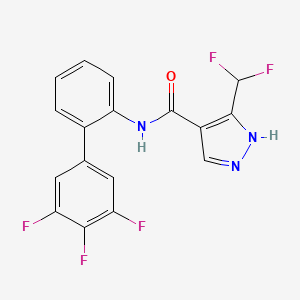
Fluxapyroxad-N-desmethyl
Descripción general
Descripción
Fluxapyroxad-N-desmethyl is a derivative of fluxapyroxad , a broad-spectrum pyrazole-carboxamide fungicide. It finds application in controlling gray mold caused by the fungus Botrytis cinerea in various crops. The fungicide inhibits the succinate dehydrogenase (SQR) enzyme, thereby stunting fungal growth and preventing wilts and other fungal infections .
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Immunoanalysis in Food Quality Control
Fluxapyroxad is a carboxamide fungicide increasingly found in food samples. Immunochemical assays utilizing antibodies to fluxapyroxad have been developed for sensitive and specific determination of fluxapyroxad residues in food, such as peaches, apples, and grapes. These assays offer rapid, cost-effective, sensitive, and selective methods for large sample throughput and in situ applications (Mercader et al., 2017).
Resistance Monitoring in Agriculture
Studies on the resistance of Botrytis cinerea, a fungus causing gray mold on strawberries, to fluxapyroxad have been conducted. These studies help understand the development of resistance in pathogens and inform fungicide rotation strategies for effective disease control (Gao et al., 2023).
Environmental Impact Assessment
Fluxapyroxad's impact on non-target organisms like zebrafish has been evaluated. Studies on the toxic effects and potential mechanisms of fluxapyroxad in aquatic environments contribute to understanding its environmental impact and inform safe application practices (Lin et al., 2021).
Pesticide Residue Analysis
Research has been conducted on developing methods for the analysis and quantification of fluxapyroxad residues in agricultural products. These methods ensure the safety of food products by monitoring and controlling residue levels (Kwon et al., 2014).
Soil and Microbial Community Interaction
Studies have examined the effect of fluxapyroxad on microbial activity, community structure, and functional diversity in soil. Understanding these interactions is crucial for assessing the ecological impact of fungicide application (Wu et al., 2015).
Synthesis and Development of Analogues
Research in organic chemistry has focused on developing novel methods for synthesizing fluxapyroxad and its analogues. This work contributes to the development of new and potentially more effective fungicides (Zhang et al., 2019).
Mecanismo De Acción
Target of Action
Fluxapyroxad-N-desmethyl, also known as Fluxapyroxad, primarily targets the succinate dehydrogenase (SQR) enzyme . This enzyme plays a crucial role in the citric acid cycle and mitochondrial electron transport pathways . The inhibition of this enzyme disrupts these essential metabolic processes, thereby stunting the growth of fungi .
Mode of Action
Fluxapyroxad-N-desmethyl interacts with its target, the succinate dehydrogenase enzyme, by binding to it and inhibiting its function . This inhibition disrupts the citric acid cycle and mitochondrial electron transport pathways, which are vital for energy production in cells . As a result, the fungi’s ability to grow and reproduce is significantly impaired .
Biochemical Pathways
The primary biochemical pathway affected by Fluxapyroxad-N-desmethyl is the citric acid cycle (also known as the Krebs cycle or TCA cycle), and the mitochondrial electron transport chain . These pathways are essential for energy production in cells. By inhibiting the succinate dehydrogenase enzyme, Fluxapyroxad-N-desmethyl disrupts these pathways, leading to a lack of energy in the fungal cells, which in turn inhibits their growth .
Pharmacokinetics
Fluxapyroxad-N-desmethyl is rapidly and moderately well absorbed from the gastrointestinal tract following oral dosing . The extent of absorption is approximately 65–80% of the administered dose, independent of dose and sex . Maximum concentrations of the compound in plasma are observed within 1 hour of dosing for the low-dose group . The main biotransformation mechanisms of Fluxapyroxad-N-desmethyl in rats are hydroxylation at the biphenyl ring, N-demethylation at the pyrazole ring, loss of a fluorine atom at the biphenyl ring, and conjugation with glucuronic acid or glutathione .
Result of Action
The molecular and cellular effects of Fluxapyroxad-N-desmethyl’s action include the inhibition of spore germination, germ tube growth, and mycelial growth within the fungus target species . At the molecular level, this is achieved by disrupting the citric acid cycle and mitochondrial electron transport pathways, leading to a lack of energy in the fungal cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Fluxapyroxad-N-desmethyl. For instance, the compound’s biodegradation is promoted in soils with higher organic matter contents . The pH of the soils may also be an important factor influencing the degradation of Fluxapyroxad-N-desmethyl, with degradation in more neutral pH soils being much faster than in acidic soil .
Safety and Hazards
Fluxapyroxad-N-desmethyl’s safety profile is closely related to that of fluxapyroxad. As with any systemic pesticide, there are concerns about groundwater contamination, especially when combined with other chemicals. Additionally, monitoring and management of resistance in B. cinerea should be carried out .
Propiedades
IUPAC Name |
5-(difluoromethyl)-N-[2-(3,4,5-trifluorophenyl)phenyl]-1H-pyrazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10F5N3O/c18-11-5-8(6-12(19)14(11)20)9-3-1-2-4-13(9)24-17(26)10-7-23-25-15(10)16(21)22/h1-7,16H,(H,23,25)(H,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYGSBKQBCWBROS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=C(C(=C2)F)F)F)NC(=O)C3=C(NN=C3)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10F5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fluxapyroxad-N-desmethyl | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[(1,2-oxazol-5-yl)methyl]methanesulfonamide](/img/structure/B1436311.png)


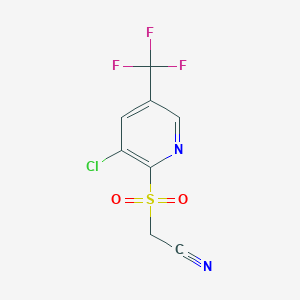
![2-(((3-chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole](/img/structure/B1436320.png)
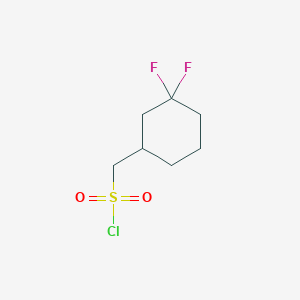
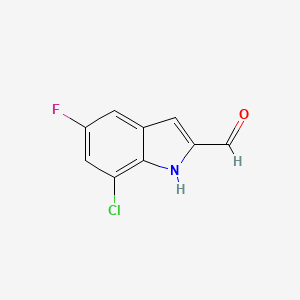

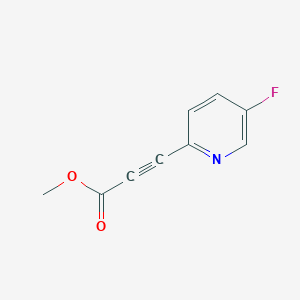
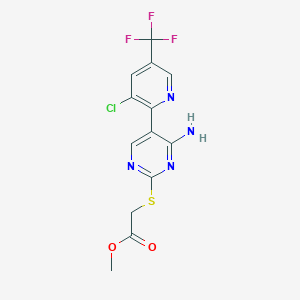
![3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-6-carboxylic acid hydrochloride](/img/structure/B1436328.png)
